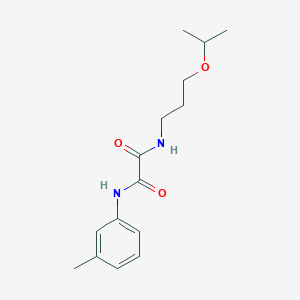
N-(3-nitrophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-2-phenoxypropanamide, also known as NPP, is a chemical compound that has been studied extensively for its potential use in scientific research. NPP is a member of the amide family of compounds and is commonly used as a reagent in organic chemistry.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-2-phenoxypropanamide is not well understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. This can lead to changes in glucose and lipid levels in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-nitrophenyl)-2-phenoxypropanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound is relatively inexpensive compared to other reagents commonly used in organic chemistry.
However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-(3-nitrophenyl)-2-phenoxypropanamide. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Additionally, researchers are interested in studying the mechanism of action of this compound in more detail, which could lead to the development of new drugs and therapies.
Another area of interest is the use of this compound in the development of new agricultural chemicals. This compound has been shown to be effective in controlling the growth of certain types of plants, and researchers are exploring ways to use this compound and related compounds to develop new herbicides and pesticides.
Conclusion
This compound is a versatile compound that has a wide range of potential applications in scientific research. Although the mechanism of action of this compound is not well understood, studies have shown that it can have a variety of biochemical and physiological effects. As research on this compound continues, it is likely that new applications and uses for this compound will be discovered.
Méthodes De Synthèse
The synthesis of N-(3-nitrophenyl)-2-phenoxypropanamide is a multistep process that involves the reaction of 3-nitrobenzoyl chloride with 2-phenoxypropanol. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is then purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-2-phenoxypropanamide has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic chemistry reactions. This compound can be used to synthesize a variety of different compounds, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11(21-14-8-3-2-4-9-14)15(18)16-12-6-5-7-13(10-12)17(19)20/h2-11H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOIZZJRBEEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)
![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)

![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4941766.png)
![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4941784.png)


![3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
